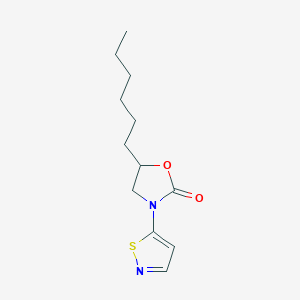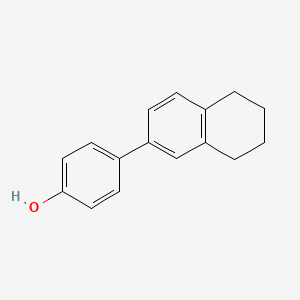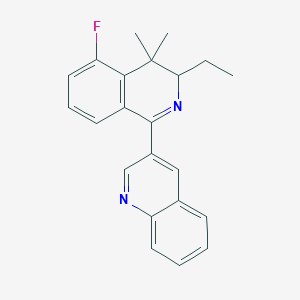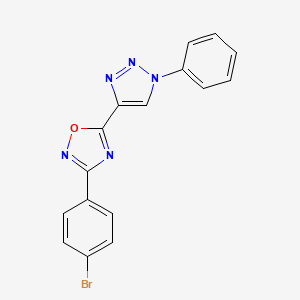
C29H23ClN2O5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C29H23ClN2O5 Loratadine . It is a white or almost white crystalline powder, commonly used as an antihistamine to treat allergies. Loratadine is a long-acting tricyclic antihistamine with selective peripheral histamine H1-receptor antagonistic activity .
準備方法
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through several methods. One common method involves dissolving 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine in toluene, followed by the addition of ethyl chloroformate. After the reaction is complete, water is added, and the organic layer is separated. The product is then washed, dried, and concentrated under reduced pressure to obtain an oily substance, which is then recrystallized using ether to yield Loratadine .
Industrial Production Methods
Industrial production of Loratadine typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Loratadine can be oxidized to form desloratadine, an active metabolite.
Reduction: Reduction reactions are less common but can be used to modify the compound’s structure.
Substitution: Loratadine can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Desloratadine: Formed through oxidation.
Various derivatives: Formed through substitution reactions, which may have different pharmacological properties.
科学的研究の応用
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of antihistamines and their interactions with receptors.
Biology: Studied for its effects on histamine receptors and its role in allergic responses.
Medicine: Widely used in the treatment of allergic rhinitis, urticaria, and other allergic conditions.
作用機序
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. Loratadine does not cross the blood-brain barrier significantly, which minimizes its sedative effects compared to other antihistamines .
類似化合物との比較
Similar Compounds
Desloratadine: An active metabolite of Loratadine with similar antihistamine properties.
Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.
Fexofenadine: A third-generation antihistamine with fewer sedative effects.
Uniqueness
Loratadine is unique in its long-acting, non-sedative properties, making it a preferred choice for treating allergies without causing drowsiness. Its selective action on peripheral H1 receptors also contributes to its effectiveness and safety profile .
特性
分子式 |
C29H23ClN2O5 |
|---|---|
分子量 |
515.0 g/mol |
IUPAC名 |
(11S,12R,16S)-14-(4-chlorophenyl)-11-(3,4-dimethoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C29H23ClN2O5/c1-36-21-12-7-17(15-22(21)37-2)27(33)26-24-23(25-20-6-4-3-5-16(20)13-14-31(25)26)28(34)32(29(24)35)19-10-8-18(30)9-11-19/h3-15,23-26H,1-2H3/t23-,24+,25?,26-/m0/s1 |
InChIキー |
LXAIVCHHSHJWRD-HLMSNRGBSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)Cl)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=C(C=C6)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)

![N-(2-Aminophenyl)-4-[(3-methyl-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12628144.png)
![2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride](/img/structure/B12628151.png)
![5-[Benzyl(methyl)amino]-1-phenylpentan-1-one](/img/structure/B12628159.png)
![(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12628165.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B12628167.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)
![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)

